molecular formula C8H11N3 B13100900 N-(pyrimidin-2-ylmethyl)prop-2-en-1-amine

N-(pyrimidin-2-ylmethyl)prop-2-en-1-amine

Cat. No.: B13100900
M. Wt: 149.19 g/mol
InChI Key: PSECTZYMSHCRSV-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-ylmethyl)prop-2-en-1-amine is an organic compound with the molecular formula C7H9N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-ylmethyl)prop-2-en-1-amine typically involves the reaction of pyrimidine derivatives with allyl amine. One common method is the alkylation of pyrimidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-ylmethyl)prop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(pyrimidin-2-ylmethyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-ylmethyl)prop-2-en-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrimidin-2-ylmethyl)prop-2-en-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the pyrimidine ring can confer different electronic properties compared to similar compounds with pyridine rings .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

N-(pyrimidin-2-ylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C8H11N3/c1-2-4-9-7-8-10-5-3-6-11-8/h2-3,5-6,9H,1,4,7H2

InChI Key

PSECTZYMSHCRSV-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC1=NC=CC=N1

Origin of Product

United States

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